3-(3,4-Dichlorophenyl)-5-nitrobenzoic acid, 95%
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Overview
Description
3-(3,4-Dichlorophenyl)-5-nitrobenzoic acid, 95% (3,4-DCPNBA) is an organic compound belonging to the family of nitrobenzoic acids. It is a white, odorless crystalline solid with a melting point of 74-76°C. 3,4-DCPNBA is used in scientific research and laboratory experiments as a reagent, a catalyst, and a biochemical probe. It has a wide range of applications in organic synthesis, analytical chemistry, and biochemistry.
Mechanism of Action
3-(3,4-Dichlorophenyl)-5-nitrobenzoic acid, 95% is an inhibitor of the cytochrome P450 enzyme system. It binds to the active site of the enzyme, blocking the binding of the substrate molecule and preventing the enzyme from catalyzing the reaction. This mechanism of action is used in the laboratory to study the structure and function of cytochrome P450 enzymes.
Biochemical and Physiological Effects
3-(3,4-Dichlorophenyl)-5-nitrobenzoic acid, 95% has been shown to inhibit the activity of cytochrome P450 enzymes in vitro. In vivo studies have shown that 3-(3,4-Dichlorophenyl)-5-nitrobenzoic acid, 95% can cause liver damage in rats and mice. It has also been shown to cause DNA damage and induce oxidative stress in human cells.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-(3,4-Dichlorophenyl)-5-nitrobenzoic acid, 95% in laboratory experiments is that it is a non-toxic, non-volatile compound that can be easily synthesized. It is also relatively inexpensive and can be stored for long periods of time without degrading. The main limitation of 3-(3,4-Dichlorophenyl)-5-nitrobenzoic acid, 95% is that it is not very soluble in water, so it must be dissolved in organic solvents before use.
Future Directions
There are several potential future directions for the use of 3-(3,4-Dichlorophenyl)-5-nitrobenzoic acid, 95% in scientific research. These include the development of new inhibitors of cytochrome P450 enzymes, the use of 3-(3,4-Dichlorophenyl)-5-nitrobenzoic acid, 95% in drug discovery, and the study of its effects on other enzymes and proteins. Additionally, further research could be done to explore the potential applications of 3-(3,4-Dichlorophenyl)-5-nitrobenzoic acid, 95% in biochemistry, such as in the study of enzyme-substrate interactions and the regulation of gene expression. Finally, further research could be done to explore the potential toxicity of 3-(3,4-Dichlorophenyl)-5-nitrobenzoic acid, 95% in humans.
Synthesis Methods
3-(3,4-Dichlorophenyl)-5-nitrobenzoic acid, 95% can be synthesized from 3,4-dichloroaniline and nitrobenzene in two steps. In the first step, 3,4-dichloroaniline is reacted with nitrobenzene in the presence of a base, such as sodium hydroxide, to form 3-(3,4-dichlorophenyl)-5-nitrobenzene. In the second step, the nitrobenzene is heated with sulfuric acid to form 3-(3,4-Dichlorophenyl)-5-nitrobenzoic acid, 95%.
Scientific Research Applications
3-(3,4-Dichlorophenyl)-5-nitrobenzoic acid, 95% is used in scientific research as a reagent, a catalyst, and a biochemical probe. It is used in organic synthesis to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used in analytical chemistry to detect the presence of certain compounds, such as amino acids, proteins, and carbohydrates. In biochemistry, it is used to study the structure and function of enzymes and other proteins.
properties
IUPAC Name |
3-(3,4-dichlorophenyl)-5-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO4/c14-11-2-1-7(6-12(11)15)8-3-9(13(17)18)5-10(4-8)16(19)20/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIFEMCDNPSDBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90691264 |
Source
|
Record name | 3',4'-Dichloro-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90691264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261914-19-5 |
Source
|
Record name | 3',4'-Dichloro-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90691264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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